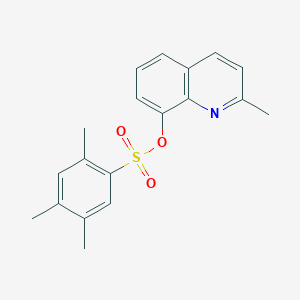
2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that has been explored for various applications in fields such as medicinal chemistry and pharmaceuticals. It features multiple functional groups that allow it to interact with biological systems in unique ways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis starts with the preparation of 1-(furan-2-ylmethyl)-5-phenyl-1H-imidazole by reacting furfural with phenylhydrazine under acidic conditions to form a hydrazone intermediate, which is then cyclized to the imidazole structure.
Step 2: : This intermediate is further functionalized at the 2-position with a thiol group using a thioacetic acid reagent under nucleophilic substitution conditions.
Step 3: : The final step involves coupling the thioacetamide intermediate with 4-methylthiazole-2-amine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing reaction conditions, such as temperature and solvent choice, to enhance yield and purity. Continuous flow reactors might be employed to maintain consistent reaction parameters and facilitate large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The furan ring can undergo oxidation to yield furanyl epoxides.
Reduction: : The imidazole ring may be reduced under catalytic hydrogenation to yield a saturated imidazoline derivative.
Substitution: : Various substituents can be introduced at different positions of the molecule via nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid (m-CPBA) in a nonpolar solvent.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Use of alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidized products include furanyl epoxides.
Reduced products include imidazoline derivatives.
Substituted products vary based on the nucleophiles or electrophiles used.
Aplicaciones Científicas De Investigación
Chemistry
Used as a building block for more complex chemical synthesis.
Potential precursor for materials with unique properties.
Biology
Investigated for its potential as an antimicrobial agent.
Studied for interactions with various enzymes and proteins.
Medicine
Examined for potential therapeutic uses, such as anti-inflammatory or anticancer properties.
Industry
Potential use in the development of specialized coatings or polymers.
Explored as a component in advanced drug delivery systems.
Mecanismo De Acción
The compound's mechanism of action involves its ability to bind to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to various biological effects. The presence of multiple functional groups allows it to interact through hydrogen bonding, hydrophobic interactions, and van der Waals forces, modulating biological pathways accordingly.
Comparación Con Compuestos Similares
Similar Compounds
2-((1-(2-thienylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-ethylthiazol-2-yl)acetamide
2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Uniqueness
This compound stands out due to the specific arrangement of its functional groups, which provides a unique profile of chemical reactivity and biological activity. The combination of the furan, imidazole, and thiazole moieties allows for a diverse range of interactions and applications.
There you go! This should give you a solid foundation for understanding the compound and its relevance in various scientific fields.
Propiedades
IUPAC Name |
2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-14-12-27-19(22-14)23-18(25)13-28-20-21-10-17(15-6-3-2-4-7-15)24(20)11-16-8-5-9-26-16/h2-10,12H,11,13H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGMGYLBPRCCGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2CC3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2446741.png)

![2-methyl-4-(2-(4-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2446743.png)
![N-(3-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2446744.png)


![3-[2-(Phenylmethoxycarbonylamino)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B2446750.png)


![3-cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2446755.png)

![N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2446757.png)
![1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one](/img/structure/B2446758.png)
